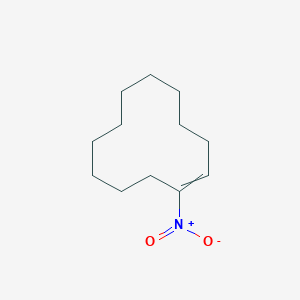diphenyl-lambda~5~-phosphane CAS No. 51241-53-3](/img/structure/B14649011.png)
[2-(Diphenylphosphorothioyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes both phosphorothioyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with ethylene oxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, there is ongoing research into the compound’s potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry
Industrially, 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of both phosphorothioyl and oxo groups allows for versatile interactions with different molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the ethyl and phosphorothioyl groups.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and phosphorothioyl groups.
Phosphorothioic acid derivatives: Share the phosphorothioyl group but differ in other substituents.
Uniqueness
What sets 2-(Diphenylphosphorothioyl)ethyldiphenyl-lambda~5~-phosphane apart from these similar compounds is its combination of phosphorothioyl and oxo groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
51241-53-3 |
|---|---|
Molekularformel |
C26H24OP2S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-diphenylphosphorylethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H24OP2S/c27-28(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-29(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
IHNFMGPZSGVFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
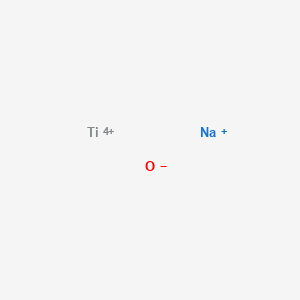
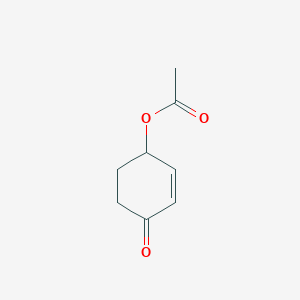
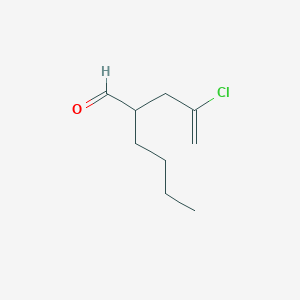
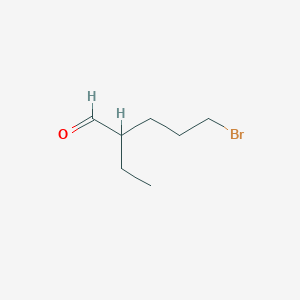
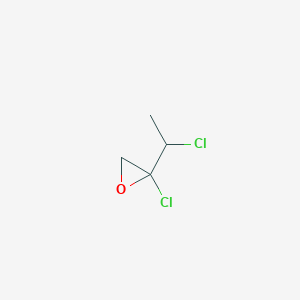
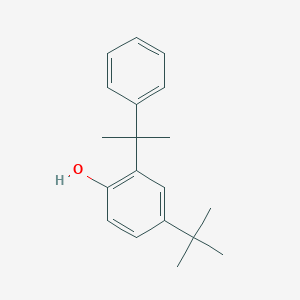
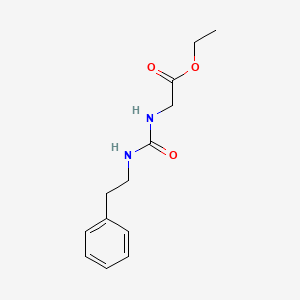
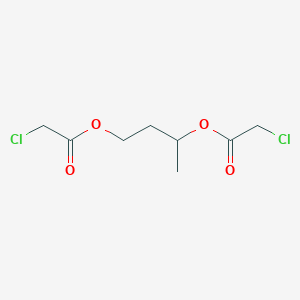
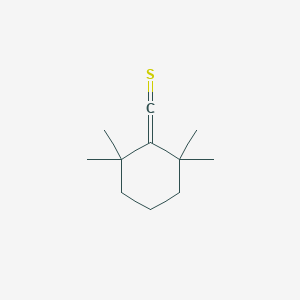
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
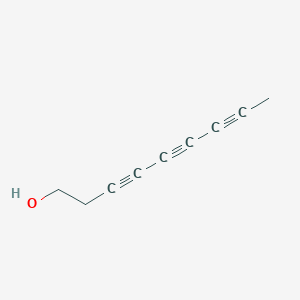
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
